molecular formula C7H5BrFIO B6287267 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene CAS No. 2386783-58-8

5-Bromo-2-fluoro-1-iodo-3-methoxybenzene

Cat. No.: B6287267
CAS No.: 2386783-58-8
M. Wt: 330.92 g/mol
InChI Key: AQLYVSDBZDMXJE-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-1-iodo-3-methoxybenzene is an organic compound with the molecular formula C7H5BrFIO It is a derivative of benzene, substituted with bromine, fluorine, iodine, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common approach is the electrophilic aromatic substitution, where bromine, fluorine, and iodine are introduced sequentially under controlled conditions. For instance, a Friedel-Crafts acylation followed by halogenation can be employed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-1-iodo-3-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens, it can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone for halogen exchange.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products depend on the specific reaction conditions but can include various substituted benzene derivatives, aldehydes, acids, and coupled products.

Scientific Research Applications

5-Bromo-2-fluoro-1-iodo-3-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene involves its interaction with various molecular targets. The presence of multiple halogens and a methoxy group allows it to participate in diverse chemical reactions, influencing biological pathways and chemical processes. The exact pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-fluoro-3-iodo-2-methoxybenzene
  • 5-Bromo-1-fluoro-2-iodo-3-methylbenzene
  • 2-Bromo-5-fluoro-1,3-dimethylbenzene

Uniqueness

5-Bromo-2-fluoro-1-iodo-3-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties.

Properties

IUPAC Name

5-bromo-2-fluoro-1-iodo-3-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFIO/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLYVSDBZDMXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFIO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.92 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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